molecular formula C21H24N10O2 B2807762 N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1421504-97-3

N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2807762
CAS No.: 1421504-97-3
M. Wt: 448.491
InChI Key: ZZUUTIMQGWCNKN-UHFFFAOYSA-N
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Description

N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C21H24N10O2 and its molecular weight is 448.491. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of novel compounds using derivatives of pyrimidin-4-yl and pyrazol-1-yl, which are key components of the chemical . For instance, the study by Rahmouni et al. (2014) detailed the creation of new isoxazolines and isoxazoles through cycloaddition, utilizing N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni et al., 2014). Similarly, Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, investigating their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Potential

Several studies have focused on the antimicrobial and anticancer potential of compounds related to the chemical. For instance, Abdel‐Latif et al. (2019) synthesized new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine and evaluated their antibacterial properties (Abdel‐Latif et al., 2019). Hafez et al. (2016) also studied novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, assessing their antimicrobial and anticancer activity (Hafez et al., 2016).

Development of Heterocycles

The development of heterocycles incorporating pyrazolopyridine and pyrimidine moieties has been a significant area of research. Abu-Melha (2013) explored the synthesis of new heterocycles incorporating the pyrazolopyridine moiety, testing them as antimicrobial agents (Abu-Melha, 2013). Farag et al. (2004) provided insights into the condensation of 4-aminoantipyrine derivatives, leading to pyrazolo[2,3-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazine derivatives (Farag et al., 2004).

Antitumor and Antiulcer Properties

Research has also delved into the potential antitumor and antiulcer properties of related compounds. Taylor and Patel (1992) synthesized pyrazolo[3,4-d]pyrimidine analogues of the potent antitumor agent LY231514, with some demonstrating significant in vitro cell growth inhibitory activity (Taylor & Patel, 1992). Ikeda et al. (1996) prepared pyrazol-1-ylpyrimidine derivatives, evaluating their cytoprotective antiulcer activity and finding potent inhibition of ulcers in rats (Ikeda et al., 1996).

Properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N10O2/c1-14-15(2)30(13-26-14)18-9-17(24-12-25-18)22-6-7-23-20(32)11-33-21-10-19(28-16(3)29-21)31-8-4-5-27-31/h4-5,8-10,12-13H,6-7,11H2,1-3H3,(H,23,32)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUUTIMQGWCNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)COC3=NC(=NC(=C3)N4C=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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